molecular formula C16H22N6O B570531 Tofacitinib Impurity CAS No. 1640972-35-5

Tofacitinib Impurity

Cat. No.: B570531
CAS No.: 1640972-35-5
M. Wt: 314.39 g/mol
InChI Key: PEURVXMHTIUQCG-YPMHNXCESA-N
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Description

Tofacitinib impurity refers to the by-products or unintended compounds formed during the synthesis or degradation of tofacitinib, a janus kinase inhibitor used primarily for the treatment of rheumatoid arthritis and other autoimmune diseases . These impurities can arise from various stages of the manufacturing process or from the degradation of the final product over time. Monitoring and controlling these impurities is crucial for ensuring the safety and efficacy of the pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tofacitinib impurities often involves specific synthetic routes designed to mimic the conditions under which these impurities are formed during the production of tofacitinib. For instance, one method involves dissolving the free tofacitinib raw material in a solvent, adding N-iodosuccinimide, and using a base for catalysis. The reaction is initiated by heating and then maintained by stirring until completion. Post-treatment steps include quenching the reaction, extracting the product, and purifying it through column chromatography .

Industrial Production Methods: Industrial production of tofacitinib and its impurities typically involves multi-step synthesis processes. The initial steps often include the synthesis of a piperidine ring intermediate containing a protecting group, followed by a coupling reaction with chlorinated 7H-pyrrolo[2,3-d]pyrimidine-4-yl to obtain tofacitinib . The impurities are then isolated and characterized for quality control purposes.

Chemical Reactions Analysis

Types of Reactions: Tofacitinib impurities can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles like ammonia or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tofacitinib impurity might yield hydroxylated derivatives, while reduction might produce deoxygenated compounds .

Scientific Research Applications

Tofacitinib impurities have several scientific research applications, including:

Mechanism of Action

The mechanism of action of tofacitinib impurity involves its interaction with various molecular targets and pathways. Tofacitinib itself is a janus kinase inhibitor that modulates cytokine signaling pathways critical to immune and inflammatory responses. The impurities may also interact with these pathways, potentially affecting the overall pharmacological profile of the drug. The primary targets include janus kinase 1, janus kinase 2, janus kinase 3, and tyrosine kinase 2 .

Comparison with Similar Compounds

    Baricitinib: Another janus kinase inhibitor used for similar indications.

    Ruxolitinib: A janus kinase inhibitor used primarily for myelofibrosis and polycythemia vera.

    Upadacitinib: A selective janus kinase inhibitor used for rheumatoid arthritis.

Comparison: Tofacitinib impurity is unique in its specific formation pathways and the particular conditions under which it is produced. While similar compounds like baricitinib, ruxolitinib, and upadacitinib also inhibit janus kinase pathways, the impurities formed during their synthesis and degradation may differ in structure and properties. This uniqueness necessitates specific analytical methods and quality control measures for each compound .

Properties

CAS No.

1640972-35-5

Molecular Formula

C16H22N6O

Molecular Weight

314.39 g/mol

IUPAC Name

3-[(3R,4R)-3-[6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl(methyl)amino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C16H22N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h10-11,13H,3-5,7-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1

InChI Key

PEURVXMHTIUQCG-YPMHNXCESA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2CCN3)C(=O)CC#N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2CCN3)C(=O)CC#N

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2CCN3)C(=O)CC#N

Synonyms

3-((3R,4R)-3-((6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile

Origin of Product

United States

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